1-(4-Bromobenzoyl)piperidin-4-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-bromobenzoyl)piperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO2/c13-10-3-1-9(2-4-10)12(16)14-7-5-11(15)6-8-14/h1-4H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYMXIDAINBPSHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)C(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30640892 | |
| Record name | 1-(4-Bromobenzoyl)piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885274-92-0 | |
| Record name | 1-(4-Bromobenzoyl)piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Structural Elucidation of 1 4 Bromobenzoyl Piperidin 4 One and Its Analogues
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental analytical technique for identifying the functional groups present within a molecule. By measuring the absorption of infrared radiation at various frequencies, a characteristic spectrum is produced that acts as a molecular fingerprint. For 1-(4-Bromobenzoyl)piperidin-4-one, the IR spectrum is expected to show distinct absorption bands corresponding to its key structural features: a ketone, a tertiary amide, a substituted aromatic ring, and the piperidine (B6355638) core.
The analysis of the spectrum involves identifying characteristic vibrational frequencies. The carbonyl (C=O) stretching vibrations are particularly prominent. The ketone group within the piperidine ring typically shows a strong absorption band in the range of 1700-1725 cm⁻¹. The amide carbonyl, part of the 4-bromobenzoyl group, also exhibits a strong C=O stretching band, usually found between 1630-1680 cm⁻¹.
In analogues such as 1-propylpiperidin-4-one, the ketone group's stretching vibration is observed around 1638 cm⁻¹. researchgate.net For other piperidine derivatives, the stretching vibrations of methyl and methylene (B1212753) groups (C-H bonds) are typically seen in the 2800-3000 cm⁻¹ region. researchgate.net For instance, in 1-propylpiperidin-4-one, these bands appear at 2959, 2934, and 2873 cm⁻¹. researchgate.net
The IR spectrum of a related compound, 4-chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide hydrate (B1144303), shows characteristic peaks for asymmetric CH₂ and CH₃ groups at 2919, 2940, and 2995 cm⁻¹. ijert.org The presence of chlorine in this analogue is indicated by peaks at 807 cm⁻¹ and 688 cm⁻¹. ijert.org This suggests that for this compound, the C-Br stretching vibration would likely be observed in the lower frequency region of the spectrum. The aromatic ring gives rise to C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H stretching vibrations above 3000 cm⁻¹.
The table below summarizes the expected and observed IR absorption bands for this compound and its analogues.
Table 1: Characteristic IR Absorption Bands for Piperidin-4-one Derivatives
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Observed in Analogues (cm⁻¹) | Reference |
| Ketone C=O | Stretch | 1700-1725 | 1638 (for 1-propylpiperidin-4-one) | researchgate.net |
| Amide C=O | Stretch | 1630-1680 | 1682, 1641 (for an analogue) | ijert.org |
| Aliphatic C-H | Stretch | 2850-2960 | 2873, 2934, 2959 | researchgate.net |
| Aromatic C=C | Stretch | 1450-1600 | 1547, 1579 | ijert.org |
| C-N (Amide) | Stretch | 1200-1350 | - | |
| C-Br | Stretch | 500-600 | - | |
| C-Cl | Stretch | 600-800 | 688, 807 | ijert.org |
X-ray Diffraction Studies for Solid-State Molecular Structure Determination
While the specific crystal structure of this compound is not detailed in the available literature, extensive studies on closely related analogues provide significant insight into its expected structural features. For example, the crystal structure of 4-chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide hydrate has been determined. ijert.orgwho.int This compound crystallizes in the monoclinic system with the space group P2₁/n. ijert.org In its structure, the piperidine ring adopts a stable chair conformation. who.int This chair conformation is a common and low-energy arrangement for six-membered rings like piperidine and is anticipated for this compound as well.
The use of a p-bromobenzoyl group is also a known strategy in X-ray crystallography. Attaching a p-bromobenzoyl chloride to a molecule of interest can help in determining its absolute configuration through single-crystal X-ray analysis, highlighting the utility of this functional group in structural studies. acs.org
The crystallographic data for an analogue provides a model for understanding the solid-state structure of similar compounds.
Table 2: Single-Crystal X-ray Diffraction Data for an Analogue, 4-chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide hydrate
| Parameter | Value | Reference |
| Crystal System | Monoclinic | ijert.org |
| Space Group | P2₁/n | ijert.org |
| a (Å) | 8.965(5) | ijert.org |
| b (Å) | 19.613(5) | ijert.org |
| c (Å) | 11.456(5) | ijert.org |
| β (°) | 96.989(5) | ijert.org |
| Piperidine Ring Conformation | Chair | who.int |
In the crystal structure of this analogue, the components are linked by various hydrogen bonds, including those involving water molecules, which creates a sheet-like structure. who.int The two benzene (B151609) rings in the molecule are inclined to one another at a dihedral angle of 84.63(9)°. who.int Such detailed information from XRD studies is crucial for understanding intermolecular interactions and the supramolecular architecture in the solid state.
Computational Chemistry and Molecular Modeling Studies of 1 4 Bromobenzoyl Piperidin 4 One and Its Analogues
Density Functional Theory (DFT) Calculations for Electronic and Thermodynamic Properties
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine the electronic and thermodynamic properties of molecules like 1-(4-bromobenzoyl)piperidin-4-one.
Optimized Geometries and Electronic Structure Examination
The first step in DFT analysis involves the optimization of the molecular geometry to find the lowest energy conformation. For this compound, this process would typically be carried out using a functional such as B3LYP with a basis set like 6-311++G(d,p). nanobioletters.com The optimized structure reveals key bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional representation of the molecule.
Table 1: Selected Optimized Geometrical Parameters of this compound
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-Br | 1.91 | ||
| C=O (benzoyl) | 1.23 | ||
| C=O (piperidone) | 1.22 | ||
| N-C (benzoyl) | 1.36 | ||
| C-N-C (piperidone) | 118.5 | ||
| O=C-N-C | 175.2 | ||
| C-C-Br (aromatic) | 119.8 |
Note: The data in this table is hypothetical and for illustrative purposes.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. libretexts.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. rsc.org
For this compound, the HOMO is likely to be localized on the bromophenyl ring and the nitrogen atom of the piperidine (B6355638) ring, which are electron-rich regions. Conversely, the LUMO is expected to be centered around the carbonyl groups, which are electron-deficient. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining the molecule's chemical stability and reactivity. researchgate.net A smaller energy gap suggests higher reactivity.
Table 2: Frontier Molecular Orbital Properties of this compound
| Parameter | Energy (eV) |
| HOMO Energy | -6.78 |
| LUMO Energy | -1.25 |
| HOMO-LUMO Energy Gap (ΔE) | 5.53 |
Note: The data in this table is hypothetical and for illustrative purposes.
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nanobioletters.comchemrxiv.org The MEP map uses a color scale to represent different potential values. Typically, red and yellow regions indicate negative electrostatic potential, corresponding to areas with high electron density that are susceptible to electrophilic attack. researchgate.net Blue regions denote positive electrostatic potential, indicating electron-deficient areas prone to nucleophilic attack. nih.gov Green areas represent neutral potential. researchgate.net
In this compound, the MEP surface would likely show negative potential around the oxygen atoms of the carbonyl groups, making them sites for electrophilic interaction. chemrxiv.org The hydrogen atoms and the region around the bromine atom might exhibit a positive potential, indicating their susceptibility to nucleophilic attack.
Reactivity Descriptors (Electron Affinity, Ionization Energy, Chemical Softness/Hardness, Electrophilicity, Chemical Potential)
Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. nanobioletters.com
Ionization Energy (I): The energy required to remove an electron. It can be approximated as I ≈ -EHOMO.
Electron Affinity (A): The energy released when an electron is added. It can be approximated as A ≈ -ELUMO.
Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (I - A) / 2.
Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η).
Electronegativity (χ): The power of an atom in a molecule to attract electrons to itself. It is calculated as χ = (I + A) / 2.
Chemical Potential (μ): The negative of electronegativity (μ = -χ).
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. It is calculated as ω = μ² / (2η).
Table 3: Global Reactivity Descriptors for this compound
| Descriptor | Value (eV) |
| Ionization Energy (I) | 6.78 |
| Electron Affinity (A) | 1.25 |
| Chemical Hardness (η) | 2.765 |
| Chemical Softness (S) | 0.361 |
| Electronegativity (χ) | 4.015 |
| Chemical Potential (μ) | -4.015 |
| Electrophilicity Index (ω) | 2.91 |
Note: The data in this table is hypothetical and for illustrative purposes.
Molecular Docking and Ligand-Receptor Binding Affinity Predictions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme, to form a stable complex. nih.govnih.gov This method is instrumental in drug design for predicting the binding affinity and mode of interaction between a drug candidate and its biological target. csfarmacie.cz
For this compound and its analogues, molecular docking studies would involve docking these compounds into the active site of a specific target protein. The results would provide a binding score, often expressed in kcal/mol, which indicates the strength of the interaction. The analysis of the docked pose reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the receptor. This information is vital for understanding the mechanism of action and for designing more potent analogues.
Pharmacophoric Model Generation and Key Structural Feature Identification for Biological Activity
A pharmacophore is an abstract description of molecular features that are necessary for a molecule to exert a specific biological activity. nih.gov Pharmacophore modeling involves identifying the essential three-dimensional arrangement of these features, which may include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.govresearchgate.net
For this compound and its analogues, a pharmacophore model could be generated based on their common structural features and their predicted binding modes from molecular docking studies. Key features would likely include:
An aromatic ring (the bromophenyl group).
A hydrogen bond acceptor (the carbonyl oxygen of the benzoyl group).
Another hydrogen bond acceptor (the carbonyl oxygen of the piperidone ring).
A hydrophobic feature (the piperidine ring).
Identifying these key structural features helps in understanding the structure-activity relationship (SAR) and in designing new molecules with improved biological activity.
In Silico Pharmacological Evaluation and Lead Optimization Strategies
The computational evaluation of this compound and its analogues is a critical step in modern drug discovery, allowing for the prediction of their pharmacological profiles and guiding the strategic optimization of lead compounds. patsnap.comresearchgate.net This in silico approach utilizes molecular modeling and computational simulations to assess properties like binding affinity, pharmacokinetics, and potential bioactivity before committing to expensive and time-consuming synthesis and biological testing. researchgate.net
Detailed Research Findings
In silico studies on piperidine-based scaffolds often begin with an analysis of their drug-likeness and pharmacokinetic properties, commonly referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. researchgate.netrawdatalibrary.net For instance, computational analyses of various piperidin-4-one derivatives have shown that many compounds in this class exhibit favorable drug-like characteristics, adhering to established guidelines like Lipinski's rule of five. researchgate.net These studies predict properties such as high gastrointestinal absorption and optimal oral bioavailability, which are crucial for developing viable drug candidates. researchgate.net
Molecular docking is a cornerstone of in silico evaluation, used to predict the binding orientation and affinity of a ligand to its target protein. patsnap.com In studies involving analogues, such as N'-substituted piperidin-4-one carbohydrazones, docking simulations have been employed to validate experimental findings. For example, against a target protein (PDB ID: 3E47), a piperidin-4-one derivative bearing a chloro substituent (compound 6b) demonstrated a minimum binding energy, suggesting strong and favorable interactions within the active site. researchgate.net Similarly, in a study of novel piperidin-4-one derivatives, compound 2d showed a superior docking score (-8.2 kcal/mol) compared to the standard drug ciprofloxacin (B1669076) (-7.8 kcal/mol), indicating its potential as a potent agent. rawdatalibrary.net
Lead optimization is a pivotal phase where a promising compound is refined to enhance its efficacy, selectivity, and pharmacokinetic profile. patsnap.com Strategies for optimization are often guided by the results of initial in silico and in vitro screening. Key approaches include:
Structural Simplification: This strategy aims to reduce molecular complexity to improve synthetic accessibility and pharmacokinetic properties without compromising biological activity. nih.gov
Structure-Based Drug Design: Utilizing 3D models of the target protein, modifications are made to the lead compound's structure to maximize binding affinity and selectivity. patsnap.com
A notable example of lead optimization involves a series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides, which are analogues of the core 1-benzoylpiperidin-4-one structure. These compounds were designed and evaluated as inhibitors of human carbonic anhydrase (hCA) isoforms, some of which are associated with tumors (hCA IX and XII). nih.gov Docking and molecular dynamics studies revealed that specific substitutions on the piperidine scaffold led to significant differences in inhibitory activity and selectivity. Compound 11 from this series, a benzenesulfonamido carboxamide, was identified as a highly potent and selective inhibitor of the tumor-associated hCA isoforms. nih.gov The in silico analysis showed that its high selectivity was due to favorable and stable interactions within the active sites of hCA IX and XII, interactions that were not observed with other isoforms like hCA I and II. nih.gov
The following data tables summarize the findings from computational studies on various analogues of this compound.
Table 1: In Silico Docking Scores of Piperidin-4-one Derivatives
| Compound | Target | Docking Score (kcal/mol) | Reference |
|---|---|---|---|
| Derivative 2d | DNA Gyrase | -8.2 | rawdatalibrary.net |
| Ciprofloxacin (Standard) | DNA Gyrase | -7.8 | rawdatalibrary.net |
Table 2: Predicted Drug-like Properties for Carbonic Anhydrase Inhibitor Analogues
| Compound | Molecular Weight ( g/mol ) | LogP | H-bond Donors | H-bond Acceptors | Reference |
|---|---|---|---|---|---|
| Compound 11 | 474.58 | 2.58 | 3 | 7 | nih.gov |
| Compound 15 | 443.53 | 2.37 | 3 | 6 | nih.gov |
Table 3: Inhibitory Activity (Ki, nM) of Analogues against Carbonic Anhydrase Isoforms
| Compound | hCA I | hCA II | hCA IX | hCA XII | Reference |
|---|---|---|---|---|---|
| Compound 11 | 114.3 | 61.2 | 8.7 | 5.1 | nih.gov |
| Compound 15 | 135.4 | 50.8 | 9.8 | 6.4 | nih.gov |
These computational findings underscore the power of in silico methods to guide the rational design and optimization of this compound analogues. By predicting pharmacological properties and elucidating structure-activity relationships at the molecular level, these studies accelerate the discovery of new therapeutic agents with improved efficacy and selectivity. patsnap.comnih.gov The insights gained from molecular docking, ADMET profiling, and molecular dynamics simulations are instrumental in transforming promising lead compounds into viable drug candidates. nih.gov
Medicinal Chemistry and Pharmacological Potential of 1 4 Bromobenzoyl Piperidin 4 One Derivatives
Anticancer and Antitumor Activities of Piperidin-4-one Derivatives
Piperidin-4-one derivatives have been extensively investigated for their potential as anticancer agents. nih.govresearchgate.net These compounds have demonstrated efficacy against various cancer cell lines, operating through several mechanisms of action.
A primary mechanism by which piperidin-4-one derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. nih.govfrontiersin.org This process is crucial for eliminating malignant cells without inducing an inflammatory response. Studies have shown that these derivatives can trigger apoptosis through both intrinsic and extrinsic pathways. frontiersin.org
The intrinsic pathway, also known as the mitochondrial pathway, is often initiated by the depolarization of the mitochondrial membrane and the subsequent release of cytochrome c. nih.gov This, in turn, activates a cascade of caspases, which are proteases that execute the apoptotic process. nih.govnih.gov Specifically, the activation of caspase-3 and caspase-7 is a key indicator of apoptosis. nih.gov Research on certain piperidone compounds has demonstrated their ability to induce the accumulation of reactive oxygen species (ROS), which leads to mitochondrial depolarization and activation of caspase-3/7. nih.gov
Furthermore, piperidin-4-one derivatives can modulate the expression of proteins in the Bcl-2 family, which are critical regulators of apoptosis. An increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 is a hallmark of apoptosis induction. nih.gov Certain hydroxyl-substituted 3,5-bis(arylidene)-4-piperidone derivatives have been shown to up-regulate Bax and down-regulate Bcl-2 expression, thereby promoting cancer cell death. nih.gov
In addition to apoptosis, some piperidine (B6355638) derivatives have been found to arrest the cell cycle at various phases, such as the G1/G0 or G2/M phase, preventing cancer cell proliferation. nih.gov They can also inhibit key signaling pathways involved in cancer progression, including the NF-κB and PI3K/Akt pathways. nih.gov
Table 1: Anticancer Mechanisms of Piperidin-4-one Derivatives
| Mechanism of Action | Key Molecular Events | References |
|---|---|---|
| Apoptosis Induction | ||
| Intrinsic Pathway | Mitochondrial membrane depolarization, Cytochrome c release, Caspase-3/7 activation | nih.govnih.gov |
| Bcl-2 Family Modulation | Upregulation of Bax, Downregulation of Bcl-2 | nih.gov |
| Cell Cycle Arrest | Arrest at G1/G0 or G2/M phase | nih.gov |
| Inhibition of Signaling Pathways | Downregulation of NF-κB and PI3K/Akt pathways | nih.gov |
The anticancer activity of piperidin-4-one derivatives is significantly influenced by their chemical structure. researchgate.net Structure-activity relationship (SAR) studies aim to identify the specific molecular features that contribute to their efficacy.
For instance, the presence of α,β-unsaturated keto groups in 3,5-bis(benzylidene)-4-piperidones is a key pharmacophore that can react with cellular thiols, leading to greater chemosensitivity in tumor cells compared to normal cells. nih.gov The nature and position of substituents on the aryl rings also play a crucial role. For example, electron-donating groups on the benzylidene moieties can enhance the inhibitory effects against certain cancer cells. nih.gov
In a series of 1,2,4-triazine (B1199460) derivatives bearing a piperazine (B1678402) amide moiety, substitutions on the phenyl rings were found to be critical for antiproliferative activity. nih.gov Specifically, compounds with 3-chlorophenyl and 4-chlorophenyl substitutions demonstrated promising activity against MCF-7 breast cancer cells. nih.gov
The N-substituent on the piperidine ring is another important determinant of activity. In a study of vindoline (B23647) derivatives, coupling N-substituted piperazines at different positions of the vindoline core resulted in varying anticancer effects, highlighting the importance of the linker and the nature of the N-substituent. mdpi.com
Table 2: Structure-Activity Relationships of Piperidin-4-one Derivatives in Anticancer Activity
| Structural Feature | Impact on Anticancer Activity | Example Derivatives | References |
|---|---|---|---|
| α,β-Unsaturated Keto Group | Enhances chemosensitivity in tumor cells | 3,5-Bis(benzylidene)-4-piperidones | nih.gov |
| Aryl Ring Substituents | Modulates potency; electron-donating groups can increase activity | 3,5-bis(3,4,5-trimethoxybenzylidene)-1-methylpiperidin-4-one | nih.gov |
| N-substituent on Piperidine Ring | Influences efficacy and selectivity | N-substituted piperazine derivatives of vindoline | mdpi.com |
| Halogen Substitution on Phenyl Rings | Can lead to potent antiproliferative agents | 1-[4-(5,6-Bis(4-chlorophenyl)-1,2,4-triazin-3-yl)piperazin-1-yl]-2-[4-(3-chlorophenyl)piperazin-1-yl]ethanone | nih.gov |
Analgesic and Anti-inflammatory Applications
Derivatives of piperidin-4-one have shown significant promise as analgesic and anti-inflammatory agents, targeting key components of pain and inflammation pathways. nih.govnih.gov
The mu-opioid receptor (MOR) is a primary target for many potent analgesic drugs. nih.govnih.gov The 4-phenylpiperidine (B165713) scaffold is a well-established pharmacophore found in potent synthetic opioids like fentanyl. nih.govincb.org By removing certain rings from the morphine structure, researchers developed the 4-phenylpiperidines, which retain high affinity for the MOR. nih.gov
Derivatives of 1-(4-Bromobenzoyl)piperidin-4-one, by virtue of their core piperidine structure, have the potential to interact with opioid receptors. The binding of these compounds to the MOR can initiate downstream signaling cascades that lead to analgesia. This interaction is often influenced by the protonation state of the piperidine nitrogen, which can affect binding affinity and receptor activation. nih.gov
Monoacylglycerol lipase (B570770) (MAGL) is a key enzyme in the endocannabinoid system, responsible for the breakdown of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). nih.govnih.gov Inhibition of MAGL leads to an increase in 2-AG levels, which can then activate cannabinoid receptors (CB1 and CB2) to produce analgesic and anti-inflammatory effects. nih.gov
Reversible MAGL inhibitors are of particular interest as they may offer a safer therapeutic window compared to irreversible inhibitors. unifi.it A class of benzoylpiperidine-based MAGL inhibitors has been developed, with some compounds exhibiting potent and reversible inhibition of the enzyme. nih.gov These inhibitors typically interact with the catalytic triad (B1167595) and the hydrophobic pocket of the MAGL active site. nih.gov The development of selective and reversible MAGL inhibitors based on the piperidine scaffold represents a promising strategy for the treatment of pain and inflammatory conditions. nih.govunifi.it
Table 3: Analgesic and Anti-inflammatory Mechanisms of Piperidin-4-one Derivatives
| Mechanism of Action | Target | Effect | References |
|---|---|---|---|
| Opioid Receptor Interaction | Mu-opioid receptor (MOR) | Activation leads to analgesia | nih.govnih.gov |
| MAGL Inhibition | Monoacylglycerol lipase (MAGL) | Increased 2-AG levels, leading to analgesic and anti-inflammatory effects | nih.govnih.govunifi.it |
Neurological and Central Nervous System (CNS) Activities
The piperidine and related piperazine moieties are privileged structures in CNS drug discovery, being present in a variety of drugs targeting neurological and psychiatric disorders. nih.govnih.gov Derivatives of this compound, therefore, hold potential for CNS applications.
Piperazine-containing compounds have been investigated as inhibitors of enzymes implicated in neurodegenerative diseases like Alzheimer's and Parkinson's disease, such as monoamine oxidases (MAOs) and cholinesterases. nih.gov The flexible nature of the piperazine ring allows it to interact with various enzyme active sites through hydrophobic and hydrogen bonding interactions. nih.gov
Furthermore, piperazine derivatives have been designed to modulate the activity of neurotransmitter systems, such as the serotonergic and GABAergic systems, which are involved in the regulation of mood and anxiety. nih.gov For example, certain piperazine derivatives have demonstrated anxiolytic-like activity that is mediated by the serotonergic system and the benzodiazepine (B76468) site of the GABAA receptor. nih.gov
The ability of these compounds to cross the blood-brain barrier is a critical factor for their CNS activity. Lipophilicity and other physicochemical properties of the this compound derivatives would need to be optimized to ensure adequate brain penetration for potential neurological applications.
Table 4: Potential Neurological and CNS Activities of Piperidine/Piperazine Derivatives
| Potential Application | Target/Mechanism | References |
|---|---|---|
| Neurodegenerative Diseases | Inhibition of MAO-B, AChE, BACE-1 | nih.gov |
| Anxiety and Depression | Modulation of serotonergic and GABAergic systems | nih.gov |
| Dopamine Receptor Antagonism | D4 receptor binding | capes.gov.br |
Neurotransmitter Transporter Affinity
The benzoylpiperidine framework is a recognized privileged structure in the development of ligands for serotoninergic and dopaminergic receptors. Modulating the serotoninergic system is a primary strategy for treating various mental health disorders, including depression and anxiety.
Research into 1-benzoylpiperidine (B189436) derivatives has identified their potential as ligands for the serotonin (B10506) transporter (SERT). A study focused on dual-target inhibitors for Alzheimer's disease synthesized and evaluated a series of 1-benzylpiperidine (B1218667) and 1-benzoylpiperidine derivatives for their affinity to SERT and their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). While a direct 4-bromo substituted derivative was not detailed, the study provides valuable structure-activity relationship (SAR) insights. For instance, compound 21 in the study, a 1-benzoylpiperidine derivative, exhibited a notable polypharmacological profile with good and selective activity against both BuChE and SERT, highlighting the potential of the N-benzoylpiperidine scaffold in modulating neurotransmitter transporters. The affinity of these compounds is influenced by the nature and position of substituents on the benzoyl ring.
Further studies have reinforced the importance of the piperidine moiety for high-affinity binding to SERT. For example, 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives have been shown to bind to SERT with high affinity, with Ki values ranging from 2 to 400 nM. This underscores the therapeutic promise of piperidine-based compounds in the development of novel antidepressants.
P2X3 Receptor Antagonism for Anti-Nociceptive Effects
P2X3 receptors, which are ATP-gated ion channels primarily found on C- and Aδ-fiber primary afferent neurons, are a key target for the development of novel treatments for neuropathic pain and chronic cough. nih.gov The antagonism of these receptors is a promising strategy for pain relief without the central nervous system side effects associated with other analgesics. nih.gov
The development of selective P2X3 receptor antagonists is an active area of research, with several compounds currently in clinical trials for conditions like chronic cough. nih.gov A notable challenge has been the side effect of taste disturbance, which is linked to the cross-reactivity with P2X2/3 receptors. nih.gov Therefore, the development of highly selective P2X3 antagonists remains a key objective.
Antimicrobial and Anti-infective Properties
The this compound scaffold has been investigated for a range of antimicrobial and anti-infective applications, demonstrating its versatility in combating various pathogens.
Antibacterial Activity
Derivatives of N-substituted piperidin-4-ones have shown promise as antibacterial agents. While specific studies on the 1-(4-bromobenzoyl) derivative are limited, research on related compounds provides insight into their potential. For example, studies on N-benzyl piperidin-4-one derivatives have demonstrated potent activity against bacteria such as Escherichia coli. The antimicrobial efficacy of these compounds is often attributed to the lipophilicity and electronic properties conferred by the substituents on the piperidine nitrogen and the aromatic ring. The introduction of a benzoyl group, particularly with a halogen substituent like bromine, is a common strategy in medicinal chemistry to enhance biological activity.
Antifungal Activity
Similar to their antibacterial properties, N-substituted piperidin-4-one derivatives have also been evaluated for their antifungal activity. Research on N-benzyl piperidine-4-one derivatives has shown very potent activity against fungi like Aspergillus niger. The structural features of the N-substituent play a crucial role in determining the antifungal potency. The presence of a substituted benzoyl group at the nitrogen of the piperidine ring is a key structural motif in many biologically active compounds, suggesting that this compound derivatives could be promising candidates for the development of new antifungal agents.
Antiviral Activity (e.g., Anti-HIV)
The piperidine scaffold is a component of several known antiviral agents, including non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV. Research has shown that piperidine-containing compounds can exhibit significant anti-HIV activity. For instance, a series of piperidin-4-yl-aminopyrimidine derivatives were designed as HIV-1 reverse transcriptase inhibitors, with some compounds showing potent activity against wild-type HIV-1. nih.gov
Specifically, N-benzyl piperidine derivatives have been identified as having broad potency against resistant HIV mutant viruses. nih.gov While direct studies on the anti-HIV activity of this compound are not extensively documented, the known antiviral properties of related N-substituted piperidines suggest this is a promising area for future investigation. Other research has explored N-substituted piperidines for activity against other viruses, such as influenza A/H1N1, with some derivatives showing efficacy comparable to existing antiviral drugs. nih.govnih.gov
Antimalarial Activity
The emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of new antimalarial agents. The piperidine ring is a structural feature of various compounds with demonstrated activity against P. falciparum. researchgate.net
Recent studies have highlighted the potential of N-benzoyl piperidine derivatives as potent antiplasmodial agents. In one study, a series of N-benzoyl piperidine tetraoxane (B8471865) analogues were synthesized and evaluated for their in vitro activity against P. falciparum. nih.gov Several of these compounds displayed excellent antiplasmodial activity in the nanomolar range. nih.gov For instance, derivatives with lipophilic groups showed IC₅₀ values as low as 6.35 nM. nih.gov Molecular docking studies suggested that these compounds may exert their effect by binding to the active site of the falcipain-2 enzyme, a crucial protease in the malaria parasite. nih.gov
Another study on 1,4-disubstituted piperidine derivatives also demonstrated significant antimalarial potential. researchgate.net These findings underscore the importance of the N-benzoylpiperidine scaffold in the design of new and effective treatments for malaria. researchgate.netnih.gov
Anti-helminthic Activity
Current research literature available through targeted searches does not provide specific information regarding the anti-helminthic activity of this compound or its direct derivatives.
Other Noteworthy Biological Activities
Peroxisome proliferator-activated receptor-gamma (PPAR-γ) is a target in various therapeutic areas, including the management of CNS inflammatory conditions. nih.gov Agonists of PPAR-γ have been shown to promote the differentiation of oligodendrocyte progenitor cells and enhance their antioxidant defenses. nih.gov This protective effect is noted to be specifically dependent on PPAR-γ activation. nih.gov
While the broader class of piperidine derivatives has been investigated for various pharmacological activities, specific studies detailing the PPAR-γ modulatory activity of compounds directly derived from this compound are not prominently featured in the reviewed scientific literature. Research has been conducted on structurally related molecules, such as 4-bromo-substituted N-piperidinyl-benzimidazolones, which were assessed as inhibitors of 8-oxo-guanine DNA glycosylase 1, but their direct PPAR-γ activity was not the focus of these studies. nih.gov
Alpha-Glucosidase Inhibition
The inhibition of α-glucosidase is a key mechanism for controlling hyperglycemia in diabetes mellitus. While direct studies on this compound were not found, derivatives containing the 4-bromobenzoyl moiety have demonstrated significant α-glucosidase inhibitory activity. A series of 2-[3-(4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govnih.govthiazin-2-yl]-N-arylacetamides were synthesized and evaluated. Several of these compounds showed potent inhibition of the α-glucosidase enzyme, with IC₅₀ values notably lower than the standard drug, acarbose.
Table 1: In Vitro α-Glucosidase Inhibition by 4-Bromobenzoyl Derivatives
| Compound ID | IC₅₀ (µM) |
|---|---|
| 12a | 18.25 |
| 12d | 20.76 |
| 12g | 24.24 |
| 11c | 30.65 |
| 12e | 35.14 |
| Acarbose (Standard) | 58.8 |
Phospholipase Inhibition
Information regarding the specific inhibitory activity of this compound derivatives against phospholipase enzymes is not available in the reviewed literature.
Histamine (B1213489) H1-receptor antagonists are a class of medications that block the action of histamine at the H1 receptor, which is instrumental in mediating allergic and inflammatory responses. wikipedia.orgmdpi.com The signaling pathway activated by histamine through the H1-receptor can lead to the production of pro-inflammatory cytokines via the activation of Ca²⁺-dependent protein kinase C and subsequent signaling cascades. nih.gov Blockade of the H1-receptor can, therefore, inhibit these downstream effects. nih.gov
While the general class of piperidine and piperazine derivatives includes many compounds with H1-receptor antagonist activity, specific research detailing these properties for derivatives of this compound could not be located in the available literature. mdpi.com The connection to calcium antagonism is often mechanistic, as H1-receptor signaling can modulate intracellular calcium levels; however, direct calcium channel blocking activity for this specific compound family has not been documented in the reviewed sources. nih.gov
The piperidine and piperazine scaffolds are common in molecules designed for anticancer research. Derivatives have been tested against a variety of human cancer cell lines, demonstrating a broad spectrum of anti-proliferative activity. For instance, a series of 4-substituted-piperazine-1-carbodithioate derivatives of 2,4-diaminoquinazoline showed potent activity against lung, breast, cervical, and colorectal cancer cell lines. nih.gov
Three compounds from this series, 8f , 8m , and 8q , were particularly effective.
Table 2: Anti-proliferative Activity (IC₅₀ in µM) of Selected Piperazine Derivatives
| Compound | A549 (Lung) | MCF-7 (Breast) | HeLa (Cervical) | HT29 (Colorectal) | HCT-116 (Colorectal) |
|---|---|---|---|---|---|
| 8f | 1.58 | 2.27 | 1.83 | 2.14 | 1.95 |
| 8m | 1.84 | 2.53 | 2.17 | 3.27 | 2.06 |
| 8q | 1.47 | 2.96 | 4.68 | 2.85 | 1.73 |
These compounds were found to induce DNA damage and activate the G2/M cell cycle checkpoint in HCT-116 cells. nih.gov However, these examples are structurally distinct from this compound. Direct studies reporting the anti-proliferative effects of the specific this compound scaffold were not identified in the conducted search.
Structure Activity Relationship Sar and Pharmacophore Exploration of 1 4 Bromobenzoyl Piperidin 4 One Analogues
Impact of the Bromobenzoyl Moiety on Biological Activity and Receptor Interaction
The N-benzoylpiperidine fragment is recognized as a privileged structure in drug design, particularly for targeting serotoninergic and dopaminergic receptors. mdpi.com The introduction of a halogen atom, such as bromine, onto the benzoyl group can significantly influence the compound's interaction with its biological targets. mdpi.commdpi.com
The 4-bromobenzoyl moiety, in particular, has been shown to be a key component in the design of various biologically active molecules. For instance, in the design of certain anticancer agents, the para-bromophenyl group was incorporated to block a potential metabolic "soft spot," thereby enhancing the compound's stability and allowing for more favorable interactions with amino acid residues within the target protein. nih.gov The bromine atom, being a halogen, can participate in halogen bonding, a type of non-covalent interaction that can contribute to the binding affinity and selectivity of a ligand for its receptor. In some instances, the introduction of a bromine atom has been observed to be slightly beneficial for the biological activity of the parent compound. mdpi.com
Influence of Substitutions on the Piperidin-4-one Ring on Pharmacological Profiles
The piperidin-4-one ring is a highly versatile scaffold that allows for substitutions at multiple positions, leading to a diverse range of pharmacological activities. nih.govbiointerfaceresearch.com These substitutions can impact the molecule's conformation, lipophilicity, and ability to interact with biological targets.
Substitutions at the nitrogen atom (N-1) of the piperidine (B6355638) ring, other than the bromobenzoyl group, can significantly alter the biological activity. For example, the nature of the N-acyl group in N-acyl-4-arylaminopiperidines has been shown to be important for their antimicrobial activity. nih.gov
Modifications at the C-2 and C-6 positions of the piperidin-4-one ring can influence the stereochemistry and, consequently, the biological activity of the resulting compounds. The introduction of aryl groups at these positions has been a common strategy in the synthesis of compounds with antimicrobial and central nervous system (CNS) activities. nih.gov For instance, a series of 2,6-diaryl-3-methyl-4-piperidones were synthesized and showed notable antimicrobial activity. nih.gov The stereochemical orientation of substituents has also been found to have a significant effect on the biological activities of piperidin-4-one derivatives.
Substitutions at the C-3 position of the piperidin-4-one ring have also been explored. The introduction of alkyl groups at this position can influence the compound's interaction with its target, as seen in various synthesized series of piperidin-4-one derivatives. nih.gov
The carbonyl group at the C-4 position is a key feature, often serving as a synthetic handle for further derivatization. For example, condensation reactions at this position can yield imine derivatives with enhanced anti-inflammatory and antioxidant activities. nih.gov The conversion of the C-4 ketone to a thiosemicarbazone has been shown to significantly enhance the antifungal activity of piperidin-4-one derivatives. nih.gov
The following table summarizes the influence of substitutions on the piperidin-4-one ring on the pharmacological profiles of its derivatives:
| Substitution Position | Type of Substitution | Resulting Pharmacological Profile |
| N-1 | Acyl groups | Modulated antimicrobial activity nih.gov |
| C-2, C-6 | Aryl groups | Antimicrobial and CNS activities nih.gov |
| C-3 | Alkyl groups | Influenced target interaction nih.gov |
| C-4 (Carbonyl) | Imine formation | Enhanced anti-inflammatory and antioxidant activity nih.gov |
| C-4 (Carbonyl) | Thiosemicarbazone formation | Enhanced antifungal activity nih.gov |
Identification of Essential Structural Features for Optimized Bioactivity and Selectivity
Through extensive structure-activity relationship studies, several key structural features of 1-(4-bromobenzoyl)piperidin-4-one analogues have been identified as essential for optimized bioactivity and selectivity.
The N-aroylpiperidine core is a fundamental pharmacophore. The nature of the aroyl group, as discussed, plays a critical role. The presence of a halogen, particularly at the para-position of the benzoyl ring, is often associated with enhanced activity. mdpi.com
The stereochemistry of the piperidine ring is crucial. Specific stereoisomers of piperidin-4-one derivatives have been shown to exhibit significantly different biological activities, highlighting the importance of a well-defined three-dimensional structure for optimal receptor interaction.
The substituents on the piperidine ring are key determinants of the pharmacological profile. For antimicrobial activity, the presence of specific aryl groups at the C-2 and C-6 positions has been shown to be important. biointerfaceresearch.comnih.gov For anti-inflammatory activity, derivatization of the C-4 carbonyl group can lead to more potent compounds. nih.gov
A summary of essential structural features is presented in the table below:
| Structural Feature | Importance for Bioactivity and Selectivity |
| N-Aroyl Group | Crucial for receptor binding; halogen substitution often enhances activity. |
| Piperidine Ring Stereochemistry | Determines the 3D orientation of substituents, impacting receptor fit. |
| C-2/C-6 Aryl Substituents | Important for antimicrobial and CNS-related activities. biointerfaceresearch.comnih.gov |
| C-4 Carbonyl/Derivatives | A key point for modification to tune activity (e.g., anti-inflammatory, antifungal). nih.govnih.gov |
Rational Design of Derivatives Tailored for Enhanced Specific Biological Activities
The understanding of the SAR of this compound analogues allows for the rational design of new derivatives with enhanced and specific biological activities. nih.gov This involves the strategic modification of the lead compound to optimize its interaction with a particular biological target.
For instance, to develop potent antimicrobial agents , the focus could be on introducing specific aryl groups at the C-2 and C-6 positions of the piperidin-4-one ring, as this has been shown to be a successful strategy. nih.gov Further derivatization of the C-4 carbonyl to a thiosemicarbazone could be employed to specifically enhance antifungal activity. nih.gov
In the quest for novel anti-inflammatory agents , the rational design could involve the synthesis of imine derivatives at the C-4 position, a modification that has been demonstrated to increase anti-inflammatory and antioxidant properties. nih.gov
The design of dual-target inhibitors is another promising approach. For example, derivatives of 1-benzoylpiperidine (B189436) have been designed as dual inhibitors of acetylcholinesterase and serotonin (B10506) transporter for potential use in Alzheimer's disease. wikipedia.org This highlights the potential of the this compound scaffold in developing multi-target ligands.
Furthermore, computational methods can be employed in the rational design process. Molecular docking and quantitative structure-activity relationship (QSAR) studies can help in predicting the biological activity of designed molecules and in understanding their binding modes at the molecular level, thereby guiding the synthesis of more potent and selective compounds. mdpi.com
Future Research Directions and Translational Perspectives for 1 4 Bromobenzoyl Piperidin 4 One
Exploration of Novel Therapeutic Targets and Disease Applications
The core structure of 1-(4-Bromobenzoyl)piperidin-4-one, the benzoylpiperidine fragment, is recognized as a privileged structure in medicinal chemistry. This is due to its presence in a multitude of bioactive molecules with a wide array of therapeutic effects. nih.govmdpi.com The piperidin-4-one moiety itself is a versatile intermediate, known to be a pharmacophore for compounds with various biological activities, including anticancer, anti-HIV, antibacterial, and antifungal properties. biomedpharmajournal.orgnih.gov
Future research should focus on leveraging this scaffold to explore new therapeutic targets. The inherent metabolic stability of the benzoylpiperidine fragment makes it a prime candidate for the design of new drugs. nih.govmdpi.com Investigations could be directed towards its potential as an inhibitor of novel enzymes or as a modulator of receptors implicated in diseases not yet associated with this chemical class. For instance, derivatives of piperidin-4-one have been investigated for their role as selective serotonin (B10506) reuptake inhibitors (SSRIs), highlighting their potential in treating depression. nih.gov Further studies could explore other neurological and psychiatric disorders.
The piperazine (B1678402) scaffold, a close structural relative of piperidine (B6355638), is found in a variety of therapeutic agents, including anticancer, antifungal, and antipsychotic drugs. mdpi.com This suggests that this compound and its derivatives could be screened against a broad spectrum of disease targets, potentially uncovering novel applications. The structural similarity also suggests its potential as a bioisostere for the piperazine ring, offering a strategy to develop new chemical entities with improved properties. nih.govmdpi.com
Development of Green Chemistry Approaches for Synthesis of this compound and its Derivatives
The synthesis of piperidin-4-one derivatives has traditionally involved methods like the Mannich reaction. nih.govnih.gov However, there is a growing emphasis on developing more environmentally friendly synthetic routes. Green chemistry approaches aim to reduce or eliminate the use and generation of hazardous substances.
One promising avenue is the use of deep eutectic solvents (DES), which are mixtures of hydrogen bond donors and acceptors. A study has demonstrated the use of a glucose-urea deep eutectic solvent as an effective and inexpensive reaction medium for the synthesis of piperidin-4-one derivatives, achieving good yields. asianpubs.org Another eco-friendly approach involves the use of visible light-photocatalyzed reactions, which can proceed under extremely mild conditions. rsc.org Research into the application of such methods for the synthesis of this compound could lead to more sustainable and efficient production.
Furthermore, the development of one-pot synthesis methods, where multiple reaction steps are carried out in a single reactor, can significantly improve efficiency and reduce waste. nih.gov A patent for the synthesis of 1-(4-bromophenyl)piperidine (B1277246) highlights a method with few reaction steps and convenient operation, which aligns with the principles of green chemistry. google.com Future work should focus on adapting and optimizing these greener synthetic strategies for this compound.
Application in Complex Molecular Architectures and Hybrid Compounds for Polypharmacology
The structural features of this compound make it an excellent building block for the construction of more complex molecules and hybrid compounds. The presence of the reactive ketone and the secondary amine (in the parent piperidine) allows for a variety of chemical modifications. nih.gov This versatility can be exploited to create molecules with multiple pharmacological activities, a concept known as polypharmacology.
By combining the this compound scaffold with other pharmacophores, it may be possible to design hybrid molecules that can interact with multiple biological targets simultaneously. This approach is particularly relevant for complex diseases where targeting a single pathway may not be sufficient. For example, derivatives of 1,4,4-trisubstituted piperidines have been shown to inhibit the main protease of coronaviruses, demonstrating the potential for this scaffold in antiviral drug discovery. nih.gov
The 1,2,4-oxadiazole (B8745197) ring is another heterocyclic system with a broad spectrum of biological activities and is considered a bioisostere for ester and amide groups. mdpi.com The synthesis of hybrid molecules incorporating both the this compound core and a 1,2,4-oxadiazole moiety could lead to novel compounds with unique pharmacological profiles. The development of such complex architectures opens up new avenues for drug discovery and the treatment of multifactorial diseases.
Optimization of Biological Efficacy and Selectivity through Advanced Chemical Modifications
The biological activity of compounds containing the piperidin-4-one core can be significantly influenced by the nature and position of substituents. nih.gov Future research will undoubtedly focus on the systematic chemical modification of this compound to optimize its biological efficacy and selectivity for specific targets.
Iterative chemistry and biochemical evaluation are key to this process. nih.gov By synthesizing and testing a library of derivatives with modifications at various positions of the molecule, a detailed structure-activity relationship (SAR) can be established. This information is crucial for guiding the design of more potent and selective compounds. For instance, the modification of N-piperidinyl-benzimidazolone derivatives has been shown to be a viable strategy for developing potent and selective inhibitors of specific enzymes. nih.gov
Q & A
Q. What are the recommended synthetic routes for 1-(4-Bromobenzoyl)piperidin-4-one, and what experimental conditions optimize yield?
The synthesis typically involves the acylation of piperidin-4-one with 4-bromobenzoyl chloride. Key steps include:
- Reagent selection : Use anhydrous solvents (e.g., dichloromethane or THF) and a base (e.g., triethylamine) to neutralize HCl byproducts.
- Temperature control : Maintain 0–5°C during acyl chloride addition to minimize side reactions.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity .
- Yield optimization : Excess acyl chloride (1.2–1.5 equivalents) and inert atmosphere (N₂/Ar) prevent hydrolysis of the reactive intermediate.
Q. How can spectroscopic techniques (NMR, MS) confirm the structural identity of this compound?
- ¹H NMR : Expect signals for the piperidin-4-one ring (δ 2.5–3.5 ppm, multiplet for CH₂ groups) and aromatic protons (δ 7.6–7.8 ppm, doublet for bromophenyl). The carbonyl (C=O) group is inferred indirectly via coupling patterns .
- ¹³C NMR : A peak at ~205 ppm confirms the ketone group; the bromophenyl carbons appear at 120–135 ppm.
- Mass spectrometry (MS) : The molecular ion peak at m/z 254.12 (F.W. 254.12) is critical. Fragmentation patterns (e.g., loss of CO or Br) validate the structure .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Hazard classification : Based on analogs (e.g., piperidin-4-one derivatives), anticipate hazards like skin irritation (H315), eye damage (H319), and respiratory sensitization (H335) .
- PPE requirements : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation.
- First aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes. Consult poison control if ingested .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?
- Structure refinement : Use SHELXL for small-molecule refinement. Bromine’s high electron density aids in phasing, reducing ambiguity in heavy-atom positioning .
- Ring puckering analysis : Apply Cremer-Pople parameters to quantify the piperidin-4-one ring conformation. For example, a puckering amplitude (Q) >0.5 Å indicates non-planarity, common in strained six-membered rings .
- Hydrogen bonding : Identify intermolecular interactions (e.g., C=O···H–N) using Mercury software. Graph set analysis (e.g., Etter’s rules) classifies motifs like R₂²(8) chains, influencing crystal packing .
Q. What computational strategies predict the biological activity of this compound derivatives?
- QSAR modeling : Train models using descriptors like logP, molar refractivity, and H-bond acceptors/donors. Validate with experimental IC₅₀ data from analogs (e.g., antipsychotic piperidine derivatives) .
- Docking studies : Target receptors (e.g., dopamine D₂) using AutoDock Vina. The bromophenyl group’s hydrophobic interactions and ketone’s polarity may modulate binding affinity .
Q. How do solvent polarity and hydrogen-bonding networks affect the stability of this compound in solution?
- Solubility profiling : Test solvents like DMSO (high polarity) vs. toluene (low polarity). The compound’s ketone and bromine groups enhance solubility in polar aprotic solvents.
- Degradation pathways : Monitor via HPLC under accelerated conditions (e.g., 40°C, 75% RH). Hydrolysis of the ketone is unlikely, but photodegradation (via C–Br bond cleavage) may occur under UV light .
Q. What analytical methods resolve contradictions in purity assessments between HPLC and elemental analysis?
- Cross-validation : Combine HPLC (purity >95% via area normalization) with CHNS-O analysis. Discrepancies arise from non-volatile impurities (e.g., inorganic salts) undetected by HPLC .
- NMR quantification : Integrate proton signals against an internal standard (e.g., 1,3,5-trimethoxybenzene) to estimate purity independently .
Methodological Notes
- Crystallography : SHELXTL (Bruker AXS) or Olex2 are preferred for structure solution. Bromine’s anomalous scattering aids in phase determination .
- Safety compliance : Align handling practices with OSHA guidelines, referencing SDS from SynQuest Laboratories or Combi-Blocks .
- Data repositories : Submit crystallographic data to the Cambridge Structural Database (CSD) for public access .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
